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Compound of Interest

Compound Name: 2-Ethynyl-4-methoxythiazole

Cat. No.: B15306253 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 2-ethynyl-4-methoxythiazole, a heterocyclic compound of interest in medicinal chemistry

and materials science. Due to the limited availability of direct experimental data for this specific

molecule, this document outlines a plausible synthetic route and presents predicted Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on closely

related structural analogs. Detailed experimental protocols for the synthesis and

characterization are also provided to facilitate its preparation and identification in a laboratory

setting.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-ethynyl-4-
methoxythiazole. These predictions are derived from the analysis of structurally similar

compounds, including 4-methylthiazole, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Ethynyl-4-methoxythiazole
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.1 - 7.3 s 1H H5

~4.0 s 3H -OCH₃

~3.3 - 3.5 s 1H ≡C-H

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Ethynyl-4-methoxythiazole

Chemical Shift (δ, ppm) Assignment

~160 C4

~145 C2

~110 C5

~80 C≡CH

~78 C≡CH

~57 -OCH₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 2-Ethynyl-4-methoxythiazole

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, Sharp ≡C-H stretch

~2110 Medium C≡C stretch

~1600, ~1500, ~1450 Medium-Strong
Thiazole ring C=C and C=N

stretching

~1250 Strong C-O-C asymmetric stretch

~1050 Strong C-O-C symmetric stretch
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Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 2-Ethynyl-4-methoxythiazole

m/z Interpretation

[M]+ Molecular ion peak

[M-CH₃]+ Loss of a methyl radical from the methoxy group

[M-OCH₃]+ Loss of a methoxy radical

[M-C₂H]+ Loss of the ethynyl group

Experimental Protocols
The synthesis of 2-ethynyl-4-methoxythiazole can be achieved through a multi-step process

involving the formation of a 2-halo-4-methoxythiazole intermediate, followed by a Sonogashira

coupling with a protected alkyne, and subsequent deprotection.

Synthesis of 2-Bromo-4-methoxythiazole (Intermediate)
A plausible route to the key intermediate, 2-bromo-4-methoxythiazole, can be adapted from the

synthesis of similar 2-bromothiazoles. This typically involves the Sandmeyer-type reaction of a

2-amino-4-methoxythiazole precursor.

Procedure:

To a solution of 2-amino-4-methoxythiazole in an appropriate acidic medium (e.g., aqueous

HBr), cooled to 0-5 °C, a solution of sodium nitrite in water is added dropwise.

The resulting diazonium salt solution is then added to a solution of copper(I) bromide in

aqueous HBr.

The reaction mixture is stirred at room temperature or gently heated to facilitate the

substitution reaction.

Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl

acetate), and the organic layer is washed, dried, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford 2-bromo-4-

methoxythiazole.

Sonogashira Coupling of 2-Bromo-4-methoxythiazole
with Trimethylsilylacetylene
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond

between a vinyl or aryl halide and a terminal alkyne.

Procedure:

To a solution of 2-bromo-4-methoxythiazole and trimethylsilylacetylene in a suitable solvent

(e.g., triethylamine or a mixture of THF and triethylamine), a palladium catalyst (e.g.,

Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) are added.

The reaction mixture is degassed and stirred under an inert atmosphere (e.g., nitrogen or

argon) at room temperature or elevated temperature until the reaction is complete

(monitored by TLC or GC-MS).

The reaction mixture is then filtered, and the solvent is removed under reduced pressure.

The residue is taken up in an organic solvent and washed with aqueous ammonium chloride

and brine.

The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude

2-(trimethylsilylethynyl)-4-methoxythiazole, which can be purified by column chromatography.

Deprotection of 2-(Trimethylsilylethynyl)-4-
methoxythiazole
The final step is the removal of the trimethylsilyl (TMS) protecting group to yield the terminal

alkyne. A mild and effective method for this transformation is the use of potassium carbonate in

methanol.[1]

Procedure:
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To a solution of 2-(trimethylsilylethynyl)-4-methoxythiazole in methanol, potassium carbonate

is added.[1]

The mixture is stirred at room temperature for a few hours, and the progress of the reaction

is monitored by TLC.[1]

Upon completion, the solvent is removed under reduced pressure.[1]

The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl

acetate).[1]

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and

concentrated to yield 2-ethynyl-4-methoxythiazole. Further purification can be achieved by

column chromatography if necessary.[1]

Visualizations
The following diagrams illustrate the proposed synthetic workflow and the logical relationship of

the spectroscopic techniques used for characterization.
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Caption: Proposed synthetic workflow for 2-ethynyl-4-methoxythiazole.
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Caption: Spectroscopic characterization workflow for the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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